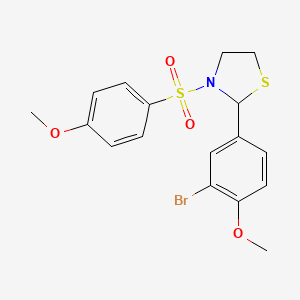

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine

説明

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine (referred to as BMS-986122 in pharmacological studies) is a thiazolidine derivative characterized by a 1,3-thiazolidine core substituted with a 3-bromo-4-methoxyphenyl group at position 2 and a 4-methoxybenzenesulfonyl group at position 2. Its molecular formula is C₁₇H₁₇BrNO₄S₂, with an average mass of 458.36 g/mol and a monoisotopic mass of 456.94 g/mol (estimated from analogs in ). The bromine atom and methoxy groups contribute to its electronic and steric properties, influencing receptor binding and metabolic stability.

特性

分子式 |

C17H18BrNO4S2 |

|---|---|

分子量 |

444.4 g/mol |

IUPAC名 |

2-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine |

InChI |

InChI=1S/C17H18BrNO4S2/c1-22-13-4-6-14(7-5-13)25(20,21)19-9-10-24-17(19)12-3-8-16(23-2)15(18)11-12/h3-8,11,17H,9-10H2,1-2H3 |

InChIキー |

IOPZZFSGSALNFY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(3-ブロモ-4-メトキシフェニル)-3-(4-メトキシベンゼンスルホニル)-1,3-チアゾリジンの合成は、通常、複数段階のプロセスを伴います。

-

チアゾリジン環の形成: : 最初のステップは、通常、3-ブロモ-4-メトキシフェニル誘導体を適切なチオールとアルデヒドまたはケトンと反応させてチアゾリジン環を形成することを伴います。この反応は、通常、環閉鎖を促進するために酸性条件下で行われます。

-

スルホニル化: : 次のステップは、4-メトキシベンゼンスルホニル基を導入することを伴います。これは、通常、チアゾリジン中間体を、トリエチルアミンまたはピリジンなどの塩基の存在下で、4-メトキシベンゼンスルホニルクロリドと反応させることによって達成されます。反応は、通常、副反応を防ぐために低温で行われます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、反応効率と収率を向上させるための連続フローリアクターの使用、および最終製品の高純度を確保するための結晶化またはクロマトグラフィーなどの精製技術の実装が含まれます。

化学反応の分析

科学研究における用途

化学

化学において、2-(3-ブロモ-4-メトキシフェニル)-3-(4-メトキシベンゼンスルホニル)-1,3-チアゾリジンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、新しい反応機構の探求と新しい合成方法論の開発を可能にします。

生物学

生物学研究において、この化合物は、生物活性分子の可能性について研究されています。その構造的特徴は、特にスルホンアミド系阻害剤を含む酵素阻害研究のために、候補としています。

医学

医薬品化学において、2-(3-ブロモ-4-メトキシフェニル)-3-(4-メトキシベンゼンスルホニル)-1,3-チアゾリジンは、潜在的な治療特性について調査されています。これは、特定の酵素または受容体を標的とする新しい薬物の開発のためのリード化合物として役立つ可能性があります。

産業

産業部門では、この化合物は、熱安定性の向上やユニークな電子特性などの特定の特性を備えた新素材の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, 2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, particularly those involving sulfonamide-based inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

作用機序

類似化合物の比較

類似化合物

2-(3-ブロモ-4-メトキシフェニル)-1,3-チアゾリジン: スルホニル基がないため、反応性と生物活性が異なる場合があります。

3-(4-メトキシベンゼンスルホニル)-1,3-チアゾリジン: フェニル環上のブロモ基とメトキシ基がないため、化学的特性や用途が異なる可能性があります。

2-フェニル-1,3-チアゾリジン: ブロモ基、メトキシ基、スルホニル基がないより単純なアナログであり、構造活性相関研究で比較に使用されます。

独自性

2-(3-ブロモ-4-メトキシフェニル)-3-(4-メトキシベンゼンスルホニル)-1,3-チアゾリジンは、ブロモ基、メトキシ基、スルホニル基の組み合わせにより、独自の化学反応性と潜在的な生物活性を持ち、ユニークです。これは、新しい材料や治療薬の開発のための機会を提供し、研究および産業用途に役立つ化合物です。

類似化合物との比較

The structural analogs of BMS-986122 vary primarily in substituents on the phenyl rings and sulfonyl groups. Below is a detailed comparison:

Structural and Molecular Comparisons

Key Observations:

- Sulfonyl Group Variations : Replacing the 4-methoxybenzenesulfonyl group with a 4-chlorophenylsulfonyl group reduces molecular mass by ~10 g/mol but may alter solubility and target selectivity .

- Positional Isomerism : The compound in features a bromine at position 5 instead of 3 on the phenyl ring, which could sterically hinder receptor interaction.

生物活性

2-(3-Bromo-4-methoxyphenyl)-3-(4-methoxybenzenesulfonyl)-1,3-thiazolidine is a synthetic compound that belongs to the thiazolidine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the presence of bromine and methoxy groups, suggest possible interactions with biological targets that may lead to therapeutic applications.

The biological activity of thiazolidine derivatives like this compound is primarily attributed to their ability to interact with various molecular targets. The thiazolidine ring may influence enzyme activity or receptor interactions, while the bromine and methoxy substituents can enhance binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Research indicates that thiazolidin-4-ones exhibit a broad spectrum of antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). Studies have shown that derivatives similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against these pathogens .

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, specific thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .

Antibiofilm Activity

The ability of thiazolidinones to inhibit biofilm formation is particularly noteworthy. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to conventional antibiotics. Recent studies have highlighted the potential of thiazolidin-4-one derivatives in disrupting biofilm formation, making them promising candidates for treating biofilm-associated infections .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。